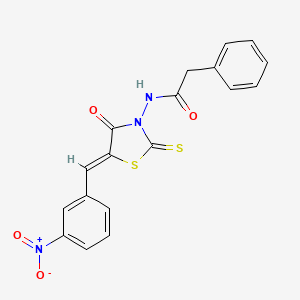![molecular formula C14H14N6O2 B2358457 N-(2,3-二氢-1,4-苯并二噁英-6-基)-3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺 CAS No. 899730-91-7](/img/structure/B2358457.png)
N-(2,3-二氢-1,4-苯并二噁英-6-基)-3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a triazolopyrimidine moiety, making it a subject of study for its potential biological and chemical properties.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated as a potential therapeutic agent for diseases such as Alzheimer’s.
作用机制
Target of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a potential therapeutic agent for Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can help to improve cognitive function in Alzheimer’s patients .
Mode of Action
The mode of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves the inhibition of cholinesterase enzymes . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter that is crucial for memory and cognition .
Biochemical Pathways
The biochemical pathways affected by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are primarily related to the cholinergic system . By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved cognitive function in Alzheimer’s patients .
Pharmacokinetics
It is known that sulfonamides, a class of compounds to which this compound belongs, are generally well absorbed from the gastrointestinal tract . They are metabolized in the liver and excreted through bile or feces . These properties may influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine’s action are primarily related to its inhibitory effect on cholinesterase enzymes . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which can lead to improved cognitive function in Alzheimer’s patients .
Action Environment
The action, efficacy, and stability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the synthesis of the compound . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the necessary functional groups. For example, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media can yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .
Further steps involve the introduction of the triazolopyrimidine moiety. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The use of N,N-dimethylformamide as a solvent and lithium hydride as a base is common in these reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its combination of a benzodioxin ring and a triazolopyrimidine moiety. This structure imparts distinct chemical and biological properties that are not commonly found in other compounds.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-20-14-12(18-19-20)13(15-8-16-14)17-9-3-4-10-11(7-9)22-6-5-21-10/h3-4,7-8H,2,5-6H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTITUZKLTUOFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine](/img/structure/B2358380.png)

![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2358382.png)




![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2358390.png)
![7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2358393.png)
![N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2358394.png)


